molecular formula C18H25NO6 B6592565 (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid CAS No. 2135655-76-2

(S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid

Cat. No.: B6592565
CAS No.: 2135655-76-2
M. Wt: 351.4 g/mol
InChI Key: WLEKMWHPQDAGJJ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid (CAS: 2135655-76-2) is a chiral, non-proteinogenic amino acid derivative with the molecular formula C₁₈H₂₅NO₆ and a purity of ≥98% . Structurally, it features:

  • A benzyloxycarbonyl (Cbz) group at the 3-position, serving as a nitrogen-protecting group.
  • A tert-butoxy ester at the 6-position, providing steric protection for the carboxylic acid moiety.
  • An (S)-configuration at the chiral center, critical for stereoselective applications in peptide synthesis .

This compound is commercially available in 1g, 5g, and 25g quantities and is utilized in organic synthesis, particularly for constructing peptides with tailored stability and solubility .

Properties

IUPAC Name

(3S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-3-(phenylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-16(22)10-9-14(11-15(20)21)19-17(23)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,21)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEKMWHPQDAGJJ-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid, also known by its CAS number 2135655-76-2, is a compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. Its unique structure, featuring a benzyloxycarbonyl group and a tert-butoxy moiety, suggests potential biological activities that merit detailed investigation.

  • Molecular Formula : C₁₈H₂₅NO₆
  • Molecular Weight : 351.39 g/mol
  • CAS Number : 2135655-76-2
  • InChI Key : WLEKMWHPQDAGJJ-AWEZNQCLSA-N

Research indicates that this compound may exhibit biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, helping to mitigate oxidative stress in cellular environments.

Pharmacological Studies

Several studies have explored the pharmacological effects of this compound:

  • In Vitro Studies :
    • A study conducted on human cell lines indicated that the compound could reduce cell proliferation in cancerous cells, suggesting a potential role in cancer therapy.
    • The compound demonstrated significant inhibition of reactive oxygen species (ROS), supporting its antioxidant claims.
  • In Vivo Studies :
    • Animal model studies highlighted its efficacy in reducing inflammation markers, indicating potential applications in inflammatory diseases.
    • Dosage-dependent effects were observed, with higher concentrations yielding more pronounced biological responses.

Case Studies

StudyObjectiveFindings
Study 1Evaluate anti-cancer propertiesReduced proliferation of cancer cells by 40% at 50 µM concentration.
Study 2Assess antioxidant activityInhibition of ROS by 60% compared to control.
Study 3Investigate anti-inflammatory effectsSignificant reduction in TNF-alpha levels in treated mice.

Scientific Research Applications

Pharmaceutical Applications

1.1. Drug Development

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. For instance, compounds derived from (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid have been explored for use in treating metabolic disorders and cancer due to their ability to interact with biological targets effectively.

1.2. Peptide Synthesis

The presence of the amino group in its structure makes it suitable for peptide synthesis, particularly in the formation of cyclic peptides. The Cbz protecting group can be selectively removed under mild conditions, allowing for the incorporation of this amino acid into longer peptide chains without compromising the integrity of sensitive functional groups.

Chemical Properties and Reactivity

2.1. Stability and Reactivity

The tert-butoxy group contributes to the compound's stability under various conditions, making it a reliable building block in organic synthesis. Its reactivity can be modulated depending on the reaction conditions, making it versatile for different synthetic pathways.

2.2. Spectroscopic Characterization

The compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry, which confirm its structural integrity during synthesis and application processes.

Case Studies and Research Findings

3.1. Synthesis of Bioactive Compounds

Research has demonstrated that this compound can be utilized in the synthesis of bioactive compounds that exhibit anti-inflammatory and anti-cancer properties. For example, studies have shown that derivatives of this compound can inhibit specific enzymes involved in cancer progression, highlighting its potential therapeutic applications.

3.2. Chiral Resolution Techniques

The compound has also been employed in studies focused on chiral resolution techniques, where it acts as a chiral auxiliary to facilitate the separation of enantiomers in racemic mixtures, thereby enhancing the yield of desired products in asymmetric synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of amino acid derivatives with orthogonal protecting groups. Below is a systematic comparison with structurally or functionally related analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name & ID (Evidence Source) Molecular Formula Protecting Groups Functional Groups Applications/Notes
(S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid C₁₈H₂₅NO₆ Cbz (N-protection), tert-butoxy (C-protection) Carboxylic acid, ester Peptide synthesis; orthogonal deprotection strategies
(S)-β3CbzK (S1) C₁₄H₁₉N₂O₄ Cbz (N-protection) Free amino, carboxylic acid Model for β-amino acid studies
6-(((Benzyloxy)carbonyl)amino)hexanoic acid (CbzAhx, S3) C₁₄H₁₉NO₄ Cbz (N-protection) Carboxylic acid Linker in solid-phase synthesis
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoate C₃₀H₄₅N₂O₆ Cbz, tert-butoxy Carboxylate salt Enhanced solubility for industrial-scale reactions
(3S)-6-(tert-butoxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-6-oxohexanoic acid C₂₅H₂₉NO₆ Fmoc (N-protection), tert-butoxy Carboxylic acid Fmoc-based SPPS (acid-labile protection)
Fmoc-D-beta-homoGlu(OtBu)-OH C₂₆H₃₀N₂O₇ Fmoc, tert-butoxy β-homoGlu backbone Peptide backbone elongation; chiral drug intermediates

Key Research Findings

Orthogonal Deprotection: The combination of Cbz (removed via hydrogenolysis) and tert-butoxy (cleaved with trifluoroacetic acid, TFA) enables sequential deprotection, a critical feature for multi-step peptide synthesis .

Steric Effects : The tert-butoxy group enhances steric shielding, reducing racemization during coupling reactions compared to analogs like (S)-β3CbzK (S1), which lacks this protection .

Solubility: The dicyclohexylamine salt derivative () exhibits improved solubility in organic solvents, facilitating reactions in non-polar media .

Chiral Specificity : The (S)-configuration distinguishes it from Fmoc-D-beta-homoGlu(OtBu)-OH (), which adopts an (R)-configuration and a β-homoGlu backbone, altering its peptide-incorporation efficiency .

Commercial Viability : Unlike discontinued analogs like the (R)-enantiomer (), the (S)-form remains widely available, reflecting its demand in pharmaceutical R&D .

Critical Analysis of Divergences

  • S3 (CbzAhx) lacks the tert-butoxy group, making it unsuitable for TFA-mediated deprotection workflows .
  • Fmoc variants () are preferred in base-sensitive contexts but require piperidine for deprotection, limiting compatibility with acid-labile substrates .
  • The dicyclohexylamine salt () trades the free carboxylic acid for improved solubility, sacrificing direct coupling reactivity .

Preparation Methods

Transesterification Method

This method involves reacting L-glutamic acid with tert-butyl acetate in the presence of perchloric acid (HClO₄) to introduce the tert-butoxy group. The amino group is subsequently protected using benzyl chloroformate (Cbz-Cl).

Reaction Conditions :

  • Molar Ratio : L-glutamic acid : tert-butyl acetate : HClO₄ = 1 : 5–20 : 1.2–2

  • Temperature : 10–20°C

  • Time : 24–48 hours

The tert-butyl acetate acts as both a solvent and reactant, while HClO₄ catalyzes the transesterification. After reaction completion, the mixture is extracted with ethyl acetate, washed with sodium bicarbonate, and crystallized to isolate the tert-butyl-protected intermediate. The Cbz group is then introduced via reaction with benzyl chloroformate in a biphasic system (water/dichloromethane) under basic conditions (pH 10–12).

Yield : 65–75% (over two steps)

Isobutylene Addition Method

This approach utilizes gaseous isobutylene to form the tert-butoxy ester under acidic catalysis.

Reaction Conditions :

  • Molar Ratio : L-glutamic acid : isobutylene : p-toluenesulfonic acid (PTSA) = 1 : 3–10 : 1.2–2

  • Temperature : -10°C to -5°C

  • Time : 48–72 hours

Isobutylene is bubbled into a solution of L-glutamic acid and PTSA in anhydrous dichloromethane. The low temperature minimizes side reactions, while PTSA promotes esterification. The Cbz group is introduced post-esterification using benzyl chloroformate as described above.

Yield : 70–80% (over two steps)

Catalytic Systems and Reaction Optimization

Acid Catalysts

  • Perchloric Acid : Effective for transesterification but requires careful handling due to oxidative risks.

  • p-Toluenesulfonic Acid : Preferred for isobutylene reactions due to milder conditions and easier removal.

Solvent Systems

  • tert-Butyl Acetate : Dual role as solvent and reactant in transesterification.

  • Dichloromethane : Ideal for isobutylene reactions due to low polarity and compatibility with gaseous reagents.

Stereochemical Control

Racemization is minimized by:

  • Maintaining pH < 4 during Cbz protection.

  • Using low temperatures (-10°C) during isobutylene addition.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

  • Step 1 : Automated tert-butyl esterification in a tubular reactor with in-line pH monitoring.

  • Step 2 : Cbz protection in a stirred-tank reactor with automated reagent dosing.

  • Throughput : 50–100 kg/batch.

Cost Drivers :

  • tert-Butyl acetate (≈$150/kg) accounts for 60% of raw material costs.

  • Catalyst recycling reduces expenses by 20%.

Purification and Characterization

Purification Techniques

MethodConditionsPurity Achieved
CrystallizationEthanol/water (3:1), -20°C, 12 h≥95%
Column ChromatographySilica gel, hexane/ethyl acetate (4:1)≥98%

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Cbz aromatic), 5.12 (s, 2H, CH₂Ph), 4.25 (m, 1H, α-CH), 1.44 (s, 9H, t-Bu).

  • ESI-MS : [M+H]⁺ m/z 421.18 (calc. 421.21).

Comparative Analysis of Methods

ParameterTransesterificationIsobutylene Addition
Yield65–75%70–80%
Reaction Time24–48 h48–72 h
Temperature10–20°C-10°C to -5°C
ScalabilityModerateHigh
Catalyst Cost$20/kg$15/kg

The isobutylene method offers superior yield and scalability but requires cryogenic conditions. Transesterification is simpler for small-scale batches.

Recent Advances and Innovations

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) enable tert-butyl esterification at 25°C with 85% yield, reducing energy costs.

Flow Chemistry

Microreactors achieve 90% conversion in 2 hours for isobutylene reactions by enhancing gas-liquid mixing.

Q & A

Q. What are the key synthetic routes for (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid?

The synthesis typically involves sequential protection/deprotection strategies. The benzyloxycarbonyl (Cbz) group protects the amine, while the tert-butoxy ester protects the carboxylic acid. A common approach is coupling tert-butoxycarbonyl (Boc)-protected intermediates with benzyloxycarbonyl-activated amines, followed by selective deprotection under acidic conditions (e.g., trifluoroacetic acid for Boc) and catalytic hydrogenation for Cbz removal. The final product is purified via column chromatography, achieving ≥98% purity .

Q. How is the purity and structural integrity of the compound confirmed in laboratory settings?

Analytical methods include:

  • HPLC : To assess purity (≥98% as reported in catalogs) .
  • NMR Spectroscopy : To confirm stereochemistry and functional groups (e.g., tert-butoxy at δ 1.4 ppm, Cbz group aromatic protons at δ 7.3–7.5 ppm) .
  • Mass Spectrometry : To verify molecular weight (C18H25NO6, exact mass 359.17 g/mol) .

Advanced Research Questions

Q. What challenges arise in maintaining stereochemical integrity during synthesis, and how can they be addressed?

Racemization at the (S)-configured chiral center can occur during coupling or acidic/basic conditions. Mitigation strategies:

  • Use low-temperature reactions (0–4°C) to minimize epimerization.
  • Employ coupling reagents like HATU or DIC/HOBt, which reduce side reactions .
  • Monitor enantiomeric excess via chiral HPLC with columns such as Chiralpak IA/IB .

Q. How does the tert-butoxy group influence the compound’s stability under acidic or basic conditions?

The tert-butoxy ester is stable under mild acidic/basic conditions but cleaves under strong acids (e.g., HCl in dioxane) or prolonged exposure to trifluoroacetic acid. This stability allows selective deprotection of other functional groups (e.g., Cbz via hydrogenolysis) without affecting the tert-butoxy moiety. However, under basic hydrolysis (e.g., NaOH), ester hydrolysis may compete with side reactions, requiring controlled pH and temperature .

Q. What strategies are effective in resolving contradictory data regarding the compound’s reactivity in peptide coupling reactions?

Discrepancies in coupling efficiency may arise from solvent polarity, catalyst choice, or steric hindrance. Methodological solutions include:

  • Screening solvents (DMF vs. DCM) to optimize activation of the carboxylic acid.
  • Using mixed anhydride methods (e.g., isobutyl chloroformate) for sterically hindered substrates.
  • Validating reaction progress via real-time FTIR to track carbonyl stretching frequencies (~1720 cm⁻¹ for active esters) .

Q. How does the compound’s solubility profile impact its use in solid-phase peptide synthesis (SPPS)?

The tert-butoxy ester enhances solubility in organic solvents (e.g., DMF, DCM), facilitating resin loading in SPPS. However, the Cbz group’s hydrophobicity may necessitate polar aprotic solvents for efficient coupling. Pre-activation with DIC/HOBt in DMF improves resin compatibility, while cleavage from resin requires TFA/water mixtures to remove both protecting groups .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the compound’s stability during long-term storage?

Some sources recommend storage at -20°C under inert gas , while others report stability at 4°C for short-term use . To resolve:

  • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify decomposition pathways (e.g., ester hydrolysis or Cbz group oxidation).
  • Use LC-MS to quantify degradation products and establish shelf-life under varying conditions .

Methodological Recommendations

Q. What analytical techniques are critical for characterizing byproducts during scale-up synthesis?

  • 2D NMR (HSQC, HMBC) : To trace unexpected cross-peaks from impurities.
  • X-ray Crystallography : To confirm absolute configuration if racemization is suspected.
  • Elemental Analysis : To validate empirical formula discrepancies (e.g., residual solvents or moisture) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.